molecular formula C16H18N4S B5430109 N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-(2-phenyl-1,3-thiazol-4-yl)methanamine

N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-(2-phenyl-1,3-thiazol-4-yl)methanamine

Cat. No.: B5430109
M. Wt: 298.4 g/mol
InChI Key: NTMNBVOORWJICA-UHFFFAOYSA-N
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Description

N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-(2-phenyl-1,3-thiazol-4-yl)methanamine is a complex organic compound that features a unique structure combining an imidazole ring, a thiazole ring, and a phenyl group

Properties

IUPAC Name

N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-(2-phenyl-1,3-thiazol-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S/c1-19(11-15-17-8-9-20(15)2)10-14-12-21-16(18-14)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMNBVOORWJICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN(C)CC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-(2-phenyl-1,3-thiazol-4-yl)methanamine typically involves multiple steps, starting with the preparation of the imidazole and thiazole intermediates. One common method involves the alkylation of 1-methylimidazole with a suitable alkylating agent, followed by the introduction of the thiazole ring through a cyclization reaction. The final step involves the attachment of the phenyl group to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-(2-phenyl-1,3-thiazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-(2-phenyl-1,3-thiazol-4-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-(2-phenyl-1,3-thiazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: A simpler imidazole derivative with similar basicity and reactivity.

    2-Phenylthiazole: A thiazole derivative with a phenyl group, sharing structural similarities.

    N-Methylimidazole: Another imidazole derivative with a methyl group, used in similar applications.

Uniqueness

N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-(2-phenyl-1,3-thiazol-4-yl)methanamine is unique due to its combination of imidazole, thiazole, and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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